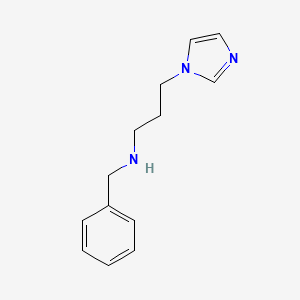

Benzyl-(3-imidazol-1-yl-propyl)-amine

Description

Significance of the Imidazole (B134444) Core in Advanced Chemical Structures

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions. This is attributed to its aromaticity, hydrogen bond donor and acceptor capabilities, and its capacity to coordinate with metal ions. The imidazole moiety is a fundamental component of many naturally occurring and synthetic bioactive compounds.

The imidazole core's significance stems from its presence in essential biological molecules such as the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. Furthermore, the imidazole ring is a key feature in numerous pharmaceuticals, demonstrating a wide range of therapeutic applications.

Table 1: Examples of Bioactive Molecules Containing the Imidazole Core

| Compound Name | Biological Role/Application |

| Histidine | Amino acid, precursor to histamine (B1213489) |

| Histamine | Neurotransmitter, involved in immune responses |

| Theophylline | Bronchodilator |

| Clotrimazole | Antifungal agent |

| Losartan | Antihypertensive agent |

The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. This makes it a valuable pharmacophore in drug design.

Role of Substituted Amines in Contemporary Organic Synthesis

Substituted amines are a cornerstone of modern organic synthesis, serving as versatile building blocks and key intermediates in the construction of complex organic molecules. Amines are organic derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Their utility is largely due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

In organic synthesis, amines participate in a wide array of chemical transformations, including:

Nucleophilic Substitution: Amines readily act as nucleophiles, reacting with electrophiles like alkyl halides and acyl halides to form new carbon-nitrogen bonds. This is a fundamental reaction for building molecular complexity.

Formation of Amides: The reaction of primary and secondary amines with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides is one of the most important bond-forming reactions in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals.

Reductive Amination: Amines can be synthesized through the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent. This is a powerful method for creating new C-N bonds.

Synthesis of Heterocycles: Amines are crucial precursors in the synthesis of a vast number of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

The chief commercial application of amines is as intermediates in the synthesis of medicines and fibers. connectjournals.com Their ability to be readily modified and incorporated into larger structures makes them indispensable tools for organic chemists.

Overview of Research Trajectories for the Benzyl-(3-imidazol-1-yl-propyl)-amine Scaffold

While research specifically focused on this compound is still developing, the broader class of compounds sharing this scaffold has been investigated for a variety of potential applications, primarily in the field of medicinal chemistry. The combination of the biologically active imidazole core and the synthetically versatile benzyl-amine moiety allows for the creation of large libraries of derivatives for screening against various biological targets.

Synthesis and Analogs: The synthesis of this compound itself is not extensively detailed in publicly available literature. However, the synthesis of closely related N-acylated derivatives, such as N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide and N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophene carboxamide, has been described. chemicalbook.commanusaktteva.com These syntheses typically involve the reaction of an N-substituted (3-imidazol-1-yl-propyl)amine with benzyl (B1604629) bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide. chemicalbook.commanusaktteva.com This suggests a probable synthetic route for the parent amine would involve the benzylation of 1-(3-aminopropyl)imidazole (B109541).

Table 2: Predicted Physicochemical Properties of this compound and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound (Predicted) | C13H17N3 | 215.29 | ~2.0 |

| (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | C13H16FN3 | 233.28 | 1.5 |

| (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine | C13H16ClN3 | 249.74 | ~2.5 |

Note: Properties for the parent compound are estimated based on its structure and data from analogs. Properties for analogs are sourced from PubChem and other chemical databases. prepchem.comprepchem.com

Potential Applications: Research into derivatives of the this compound scaffold has explored several therapeutic areas:

Antimicrobial Activity: Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities. Research on compounds with similar structural features to this compound has shown activity against various bacterial and fungal strains.

Anticancer Activity: The imidazole nucleus is present in several anticancer drugs. The synthesis of novel benzyl 2-(1H-imidazol-1-yl) pyrimidine (B1678525) analogues has been explored, with some derivatives showing potent antiproliferative effects against human cancer cell lines. chemicalbook.com

Enzyme Inhibition: The imidazole ring's ability to coordinate with metal ions in enzyme active sites makes it a valuable component in the design of enzyme inhibitors. Derivatives of N-benzyl imidazoles have been investigated as inhibitors of enzymes such as aldosterone synthase.

The research trajectory for the this compound scaffold is focused on the synthesis and biological evaluation of a wide range of derivatives. By modifying the substitution patterns on the benzyl and imidazole rings, researchers aim to fine-tune the compound's physicochemical properties and biological activity to develop novel therapeutic agents and functional materials.

Properties

IUPAC Name |

N-benzyl-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHMXLKXQDOCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Benzyl 3 Imidazol 1 Yl Propyl Amine and Its Analogues

Historical and Contemporary Approaches to N-Alkylation of Imidazoles

The introduction of substituents at the nitrogen atoms of the imidazole (B134444) ring is a fundamental transformation in the synthesis of a vast array of biologically active compounds and functional materials. beilstein-journals.orgnih.gov The regioselectivity of this reaction is a critical consideration for unsymmetrically substituted imidazoles. otago.ac.nz

Direct N-alkylation is the most common method for creating a carbon-nitrogen bond at the imidazole ring.

Historical Context: Historically, the N-alkylation of imidazoles has been achieved by reacting the imidazole heterocycle with an alkyl halide in the presence of a base. google.com Strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) are frequently used to deprotonate the imidazole N-H, generating a more nucleophilic imidazolide (B1226674) anion that readily attacks the electrophilic alkyl halide. prepchem.comprepchem.com Other classical conditions include using alkali metal hydroxides (e.g., NaOH, KOH) in various solvents. google.com

Contemporary Methodologies: Modern approaches aim to overcome the limitations of traditional methods, such as the use of harsh bases and hazardous solvents.

Phase-Transfer Catalysis (PTC): PTC offers a milder and often more efficient alternative for N-alkylation. This technique facilitates the reaction between the imidazole (in the organic phase) and a base (in the aqueous or solid phase) using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., TBAI) or a crown ether. researchgate.net Alkylation of imidazole with various alkyl halides has been successfully performed under solid-liquid PTC conditions, often in the absence of a solvent, which enhances the green credentials of the process. researchgate.net

Green Alkylating Agents: There is a growing trend to replace hazardous alkyl halides with more environmentally benign reagents. Dialkyl carbonates, such as dimethyl carbonate and diethyl carbonate, have emerged as effective and non-toxic alkylating agents. google.comresearchgate.net These reactions can be catalyzed by organic bases or proceed under thermal conditions, often yielding the desired N-alkylated imidazoles with high selectivity. google.comresearchgate.net

Catalyst-Free and Metal-Free Conditions: To further improve sustainability, methods that avoid catalysts or additives are highly desirable. For instance, the N-allylation of imidazoles has been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene (B28343) without any catalyst, proceeding via a highly α-regioselective nucleophilic substitution. beilstein-journals.org

Flow Chemistry: Continuous flow processes using heterogeneous catalysts, such as acidic zeolites, provide a sustainable and scalable method for N-alkylation. thalesnano.com In this setup, a solution of imidazole and an alcohol (acting as the alkylating agent) is passed through a heated reactor containing the catalyst, with water being the only byproduct. thalesnano.com

| Method | Typical Reagents | Catalyst/Base | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides (R-X) | NaH, KOH, NaOH | Well-established, high yield | Harsh conditions, hazardous reagents, stoichiometric base | google.com |

| Phase-Transfer Catalysis (PTC) | Alkyl Halides (R-X) | Quaternary Ammonium Salts (e.g., TBAI), Crown Ethers | Milder conditions, improved yields, can be solvent-free | Requires catalyst, potential for side reactions | researchgate.net |

| Green Alkylation | Dialkyl Carbonates, Dialkyl Sulfates | Organic Bases (e.g., DBU), or catalyst-free (thermal) | Low toxicity reagents, environmentally benign | Higher temperatures may be required, slower reaction rates | google.comresearchgate.net |

| MBH Adducts | MBH Alcohols/Acetates | Catalyst-free | Forms water as the only byproduct, high regioselectivity | Limited to allylic systems | beilstein-journals.org |

| Flow Chemistry | Alcohols (R-OH) | Acidic Zeolites | Sustainable, scalable, simple work-up | Requires specialized equipment | thalesnano.com |

To synthesize the 1-(3-aminopropyl)imidazole (B109541) core, a bifunctional reagent containing a three-carbon chain is required.

A common and effective strategy involves the N-alkylation of imidazole with a haloalkylnitrile, such as 3-chloropropionitrile. The resulting 1-(2-cyanoethyl)imidazole can then be reduced, for example, by catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄), to yield 1-(3-aminopropyl)imidazole.

Alternatively, a more direct approach uses a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The higher reactivity of the bromine atom allows for selective N-alkylation of imidazole to form 1-(3-chloropropyl)imidazole. This intermediate is a versatile electrophile. Subsequent reaction with a suitable nitrogen nucleophile, such as ammonia, phthalimide (B116566) (in a Gabriel synthesis), or an azide (B81097) followed by reduction, installs the terminal amino group, furnishing the desired 1-(3-aminopropyl)imidazole precursor. Structural modifications to this propyl linker have been explored in other contexts to enhance biological activity. nih.gov

Construction of the Benzyl-(3-imidazol-1-yl)-propyl-amine Scaffold

Once the 1-(3-aminopropyl)imidazole precursor is obtained, the final step is the introduction of the benzyl (B1604629) group to form the secondary amine linkage. Several robust methods are available for this transformation.

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. researchgate.net This one-pot procedure involves the reaction of a primary amine, 1-(3-aminopropyl)imidazole, with benzaldehyde (B42025) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine without being isolated.

The choice of reducing agent is critical to the success of the reaction, especially to avoid side reactions.

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a common choice, though it can sometimes require acidic conditions to activate the carbonyl group and facilitate imine formation. nih.gov A milder and more selective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations and can be used with a wide range of aldehydes and amines under neutral conditions. researchgate.net

Amine-Borane Complexes: Reagents like borane-tert-butylamine complex, activated with an acid such as methanesulfonic acid, have been shown to be safe and effective, particularly when sensitive functional groups (like a nitro group on the benzaldehyde) are present that might be reduced by harsher borohydrides. researchgate.net

Catalytic Hydrogenation: This classic method involves reacting the amine and aldehyde under a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). It is a clean method where the only byproduct is water.

| Reducing Agent | Abbreviation | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, often with acid catalysis | Inexpensive, readily available | nih.gov |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, highly selective for imines over carbonyls, broad substrate scope | researchgate.net |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH control often needed | Stable in weakly acidic conditions, selective | - |

| Catalytic Hydrogenation | H₂/Catalyst | Pd/C, PtO₂, Raney Ni; H₂ atmosphere | Clean (water is the only byproduct), scalable | - |

| Amine-Borane Complexes | e.g., t-BuNH₂-BH₃ | Activated with acid (e.g., MsOH) | Safe, good for substrates with reducible functional groups | researchgate.net |

The final C-N bond can also be formed via a standard Sₙ2 nucleophilic substitution reaction. This approach offers two convergent pathways:

Pathway A: The primary amine of 1-(3-aminopropyl)imidazole acts as the nucleophile, displacing a leaving group from a benzyl electrophile, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the hydrohalic acid byproduct.

Pathway B: Benzylamine (B48309) acts as the nucleophile, attacking an electrophilic propyl-imidazole derivative, such as 1-(3-chloropropyl)imidazole or 1-(3-bromopropyl)imidazole.

The synthesis of related amide structures, such as N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide, demonstrates the feasibility of this type of C-N bond formation. prepchem.com In that synthesis, the precursor N-[3-(1H-imidazol-1-yl)propyl]benzamide is first deprotonated with sodium hydride, and the resulting anion then attacks benzyl bromide to form the tertiary amide. prepchem.com A similar strategy, using a primary or secondary amine instead of an amide anion, is a direct route to the target scaffold.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot, thereby maximizing atom economy and procedural efficiency. acs.orgresearchgate.net While many MCRs focus on the synthesis of the imidazole ring itself, such as the Debus–Radziszewski synthesis wikipedia.org or other three- and four-component reactions, rsc.org their application to the direct assembly of the entire Benzyl-(3-imidazol-1-yl)-propyl-amine scaffold is less direct.

However, an MCR could be envisioned to construct a key intermediate. For example, an interrupted Ugi reaction could potentially be employed. A novel one-pot MCR has been described for synthesizing substituted imidazopyrazines where an imidazole nitrogen atom acts as an internal nucleophile to intercept a nitrilium ion intermediate formed from an aldehyde, an amine, and an isocyanide. nih.gov A conceptually similar strategy could potentially be designed where an imidazole-containing amine, a benzyl-derived component, and a C3 synthon are combined in a one-pot reaction to assemble the final scaffold or a close precursor.

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecules like Benzyl-(3-imidazol-1-yl)-propyl-amine. These modern methods often offer superior efficiency, selectivity, and sustainability compared to traditional synthetic routes.

Transition-metal catalysis has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for the synthesis of Benzyl-(3-imidazol-1-yl)-propyl-amine and its analogues. Palladium-, copper-, and nickel-based catalytic systems have been extensively explored for the N-alkylation and N-arylation of imidazoles, as well as for the functionalization of the benzyl and imidazole moieties.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been instrumental in the N-arylation of imidazoles. mit.edu These reactions typically involve the coupling of an aryl halide or triflate with the imidazole nitrogen, offering a versatile method for introducing a wide range of substituted aryl groups, which can be considered as modifications of the benzyl moiety. mit.edu The use of specific ligands is crucial for achieving high yields and regioselectivity, particularly with unsymmetrical imidazoles. mit.edu

Copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation, represents a classical and still widely used method. researchgate.net Modern advancements have led to the development of milder reaction conditions using copper(I) salts and various ligands. researchgate.netorganic-chemistry.org These protocols exhibit broad functional group compatibility, allowing for the synthesis of a diverse array of N-arylimidazoles. organic-chemistry.org Furthermore, copper-catalyzed N-alkylation of imidazoles with alkyl halides provides a direct route to the core structure of the target molecule. A visible-light-induced, copper-catalyzed protocol has been developed for the N-alkylation of various N-nucleophiles with a wide range of alkyl bromides at room temperature. princeton.edu

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for C-H bond functionalization. Specifically, nickel-catalyzed C-H arylation and alkenylation of imidazoles at the C2 position have been reported, enabling the direct introduction of aryl or alkenyl substituents onto the imidazole ring without the need for pre-functionalization. nih.govelsevierpure.comresearchgate.netnagoya-u.ac.jprsc.org

The following table summarizes representative transition-metal catalyzed reactions applicable to the synthesis of Benzyl-(3-imidazol-1-yl)-propyl-amine analogues.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd₂(dba)₃ / Ligand | N-Arylation | Unsymmetric imidazoles, aryl halides/triflates | Completely N1-selective arylation. mit.edu |

| CuBr / Pyridin-2-yl β-ketone | N-Arylation | Azoles, aromatic bromides/iodides | Mild conditions, excellent functional group compatibility. organic-chemistry.org |

| Cu(II) salts / Visible light | N-Alkylation | N-nucleophiles, primary, secondary, or tertiary alkyl bromides | Room temperature reaction, broad substrate scope. princeton.edu |

| Ni(OTf)₂ / dcype / K₃PO₄ | C-H Arylation | Imidazoles, phenol (B47542) derivatives/chloroarenes | Direct C2-arylation of the imidazole ring. nih.govresearchgate.net |

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of imidazole-containing compounds. These approaches aim to reduce or eliminate the use and generation of hazardous substances by employing alternative energy sources, greener solvents, and catalyst-free or solvent-free conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective green technique. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. monash.eduresearchgate.net The synthesis of various substituted imidazoles has been successfully achieved under microwave irradiation, often in the absence of traditional organic solvents. organic-chemistry.orgnih.gov For instance, the condensation of 1,2-dicarbonyl compounds with aldehydes and amines can be efficiently carried out on a solid support like acidic alumina (B75360) under solvent-free microwave conditions.

Ultrasound-promoted synthesis is another powerful green chemistry tool. The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govorgchemres.orgmdpi.com The synthesis of 2,4,5-trisubstituted imidazoles has been reported via an ultrasound-assisted one-pot, three-component reaction in an environmentally benign solvent like ethylene (B1197577) glycol at room temperature. nih.gov Furthermore, ultrasound has been utilized for the synthesis of 2-arylbenzimidazole derivatives, showcasing the broad applicability of this technique. nih.gov

Solvent-free reactions, also known as neat reactions, offer significant environmental benefits by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste generation. Many multi-component reactions for the synthesis of polysubstituted imidazoles can be performed under solvent-free conditions, either by conventional heating or with the aid of microwave or ultrasound irradiation.

The table below highlights some green chemistry approaches for the synthesis of imidazole derivatives.

| Green Chemistry Approach | Reaction | Conditions | Advantages |

| Microwave-assisted synthesis | N-alkylation of (benz)imidazoles | Microwave irradiation | Shorter reaction times, increased yields. monash.eduresearchgate.net |

| Microwave-assisted synthesis | Condensation for polysubstituted imidazoles | Microwave irradiation, H₂O as solvent | Operational simplicity, excellent yields. nih.gov |

| Ultrasound-promoted synthesis | Three-component synthesis of 2,4,5-trisubstituted imidazoles | Ultrasonic irradiation, room temperature | Mild conditions, short reaction times, use of a harmless organocatalyst. nih.gov |

| Solvent-free synthesis | Condensation for 4,5-disubstituted imidazoles | Microwave-assisted, solventless | Efficient, simple work-up. organic-chemistry.org |

Synthesis of Structural Analogues and Derivatives of Benzyl-(3-imidazol-1-yl)-propyl-amine

The systematic synthesis of structural analogues and derivatives is a cornerstone of medicinal chemistry and materials science. By modifying different parts of the Benzyl-(3-imidazol-1-yl)-propyl-amine scaffold, researchers can fine-tune its properties.

The benzyl group offers a versatile platform for structural modifications. The aromatic ring can be substituted with a wide range of functional groups to modulate electronic and steric properties. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce substituents onto the phenyl ring of a suitable benzyl precursor. Subsequent functional group interconversions can further expand the diversity of analogues.

Alternatively, a bottom-up approach can be utilized, starting from substituted benzaldehydes. Reductive amination of these aldehydes with 1-(3-aminopropyl)imidazole would directly yield the desired analogues with modified benzyl moieties. google.com

The following table provides examples of synthetic strategies for modifying the benzyl moiety.

| Modification Strategy | Reagents and Conditions | Resulting Analogue |

| Reductive Amination | Substituted benzaldehyde, 1-(3-aminopropyl)imidazole, reducing agent (e.g., NaBH₃CN) | Benzyl-(3-imidazol-1-yl)-propyl-amine with substituents on the phenyl ring. |

| N-Arylation | Imidazole, substituted aryl halide, Pd or Cu catalyst | N-Aryl-(3-imidazol-1-yl)-propyl-amine analogues. mit.eduresearchgate.net |

The three-carbon propyl linker plays a crucial role in defining the spatial relationship between the imidazole and benzylamine moieties. Varying the length and nature of this linker can significantly impact the molecule's conformation and interactions with biological targets or other molecules.

Analogues with different linker lengths can be synthesized by reacting imidazole with ω-haloalkylamines of varying chain lengths (e.g., 2-chloroethylamine, 4-bromobutylamine) under basic conditions. A more general approach involves the N-alkylation of imidazole with an ω-haloalkanenitrile, followed by reduction of the nitrile group to the primary amine. This two-step process allows for the synthesis of a homologous series of 1-(aminoalkyl)imidazoles. For instance, the synthesis of 4-(2-aminoethyl)imidazole (a histamine (B1213489) isomer) has been reported through a multi-step sequence starting from 1,4-butynediol. acs.org

The table below outlines a general strategy for varying the propyl linker.

| Linker Length | Synthetic Precursor | Reaction with Imidazole | Subsequent Reaction |

| Two carbons (Ethyl) | 2-Chloroethylamine hydrochloride | N-Alkylation | - |

| Four carbons (Butyl) | 4-Bromobutylamine hydrobromide | N-Alkylation | - |

| Variable (n carbons) | ω-Haloalkanenitrile (e.g., 3-chloropropionitrile) | N-Alkylation | Reduction of nitrile to amine (e.g., with LiAlH₄ or catalytic hydrogenation) |

The imidazole ring itself can be functionalized to create a wide range of derivatives. The reactivity of the imidazole ring allows for substitution at various positions, although the C2 position is often the most reactive in C-H functionalization reactions.

As mentioned in section 2.3.1, transition-metal catalyzed C-H activation provides a direct method for introducing aryl and alkenyl groups at the C2 position of the imidazole ring. nih.govelsevierpure.comresearchgate.netnagoya-u.ac.jprsc.org This approach is highly valuable as it avoids the need for pre-functionalized imidazole starting materials.

Halogenation of the imidazole ring, typically with N-halosuccinimides (NXS), can introduce bromine or chlorine atoms. researchgate.net These halogenated imidazoles can then serve as versatile intermediates for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the imidazole ring can be converted to an imidazolium (B1220033) salt by N-alkylation of the second nitrogen atom. These salts can then be transformed into other functional groups. For example, treatment of an imidazolium salt with an oxidizing agent like commercial bleach can lead to the corresponding 2-imidazolone. nih.gov

The following table summarizes key functionalization strategies for the imidazole ring.

| Functionalization Reaction | Reagents and Conditions | Position of Functionalization |

| C-H Arylation | Aryl halide/phenol derivative, Ni catalyst | C2 |

| C-H Alkenylation | Enol derivative, Ni catalyst | C2 |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Typically C4 and/or C5 |

| Oxidation to 2-Imidazolone | Imidazolium salt, commercial bleach | C2 |

Advanced Spectroscopic Characterization and Computational Elucidation of Molecular Structures

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain information about the molecular structure.

FTIR spectroscopy is a powerful tool for identifying the functional groups within Benzyl-(3-imidazol-1-yl-propyl)-amine. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The expected vibrational modes are based on the analysis of its constituent parts: the imidazole (B134444) ring, the benzyl (B1604629) group, the secondary amine, and the aliphatic propyl linker.

The key expected absorption bands in the FTIR spectrum are:

N-H Stretch: A weak to moderate band is anticipated in the 3350-3300 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are attributed to the C-H stretching vibrations of both the imidazole and benzyl aromatic rings.

Aliphatic C-H Stretch: Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the propyl chain and the benzylic methylene (B1212753) group are expected in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The aromatic rings (imidazole and benzene) will exhibit a series of characteristic stretching vibrations in the 1610-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the various C-N bonds (aliphatic and aromatic) are expected to appear in the 1350-1000 cm⁻¹ fingerprint region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted benzyl group would result in strong bands, typically around 770-730 cm⁻¹ and 710-690 cm⁻¹.

An analysis of the closely related precursor, 1-(3-aminopropyl)imidazole (B109541), provides a basis for the assignment of vibrations associated with the imidazole-propyl fragment of the molecule researchgate.net. The introduction of the benzyl group would add the characteristic absorptions of a monosubstituted benzene (B151609) ring.

Interactive Table: Predicted FTIR Data for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3350-3300 | Weak-Medium | N-H Stretch | Secondary Amine |

| 3150-3000 | Medium | Aromatic C-H Stretch | Imidazole & Benzyl Rings |

| 2960-2850 | Strong | Aliphatic C-H Stretch | Propyl & Benzyl CH₂ |

| 1610-1580 | Medium-Weak | Aromatic C=C Stretch | Benzyl Ring |

| 1520-1470 | Medium-Strong | Aromatic Ring Stretch (C=C, C=N) | Imidazole Ring |

| 1500-1450 | Medium-Strong | Aromatic C=C Stretch | Benzyl Ring |

| 1470-1430 | Medium | CH₂ Scissoring | Propyl & Benzyl CH₂ |

| 1350-1250 | Medium | C-N Stretch | Ar-N, Alkyl-N |

| 770-730 | Strong | Aromatic C-H o.o.p. Bend | Monosubstituted Benzyl |

| 710-690 | Strong | Aromatic C-H o.o.p. Bend | Monosubstituted Benzyl |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While polar bonds like C=O and O-H give strong FTIR signals, non-polar bonds with symmetric vibrations often produce strong Raman signals. For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the monosubstituted benzene ring, typically a very sharp and strong band around 1000 cm⁻¹, is a classic diagnostic peak in Raman spectra. Other C=C stretching modes of the benzyl and imidazole rings between 1610-1580 cm⁻¹ would also be visible.

C-H Stretching: Aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching bands are expected to be strong.

CH₂ Bending: The CH₂ scissoring and twisting modes of the propyl chain would also be Raman active.

In contrast to FTIR, the N-H stretching vibration of the secondary amine is expected to be weak in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons. Based on analogous structures like 1-propylimidazole chemicalbook.com, the following resonances are expected (in CDCl₃):

Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded and should appear as a singlet around 7.5 ppm. The protons at the C4 and C5 positions are expected as two separate singlets between 6.9 and 7.1 ppm.

Benzyl Protons: The five protons on the phenyl ring are expected to appear as a multiplet in the 7.2-7.4 ppm region. The two benzylic protons (Ar-CH₂-N) should appear as a singlet around 3.8 ppm.

Propyl Chain Protons: The three methylene groups of the propyl chain will be chemically distinct and show coupling to each other.

The CH₂ group attached to the imidazole nitrogen (N-CH₂) is expected to be a triplet around 4.0 ppm.

The CH₂ group attached to the secondary amine nitrogen (-CH₂-NH) should appear as a triplet around 2.7 ppm.

The central CH₂ group (-CH₂-CH₂-CH₂-) will be coupled to four adjacent protons and is expected to appear as a quintet (or multiplet) around 2.1 ppm.

Amine Proton: A broad singlet corresponding to the N-H proton is expected. Its chemical shift is highly variable depending on solvent, concentration, and temperature.

Interactive Table: Predicted ¹H NMR Data for this compound

| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 | s | - | Imidazole H-2 |

| ~ 7.2 - 7.4 | m | - | Benzyl Ar-H (5H) |

| ~ 7.1 | s | - | Imidazole H-4 or H-5 |

| ~ 6.9 | s | - | Imidazole H-5 or H-4 |

| ~ 4.0 | t | ~ 7.0 | Im-CH₂-CH₂- (2H) |

| ~ 3.8 | s | - | Ar-CH₂-NH- (2H) |

| ~ 2.7 | t | ~ 7.0 | -CH₂-CH₂-NH- (2H) |

| ~ 2.1 | quint | ~ 7.0 | -CH₂-CH₂-CH₂- (2H) |

| variable | br s | - | -NH- (1H) |

s = singlet, t = triplet, quint = quintet, m = multiplet, br = broad

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, 11 distinct signals are expected (assuming the ortho/meta carbons of the benzyl group are resolved).

Imidazole Carbons: Based on data for related N-alkylimidazoles, the C2 carbon is expected around 137 ppm, while C4 and C5 should appear around 129 ppm and 121 ppm, respectively researchgate.net.

Benzyl Carbons: The quaternary ipso-carbon (C-Ar) is predicted around 139 ppm. The five CH carbons of the ring are expected in the 127-129 ppm range. The benzylic carbon (Ar-CH₂) should appear around 54 ppm.

Propyl Carbons: The three aliphatic carbons of the propyl chain are expected at distinct chemical shifts: the carbon attached to the imidazole nitrogen (~46 ppm), the central carbon (~30 ppm), and the carbon attached to the amine nitrogen (~47 ppm).

Interactive Table: Predicted ¹³C NMR Data for this compound

| Predicted δ (ppm) | Assignment |

| ~ 139 | Benzyl C (ipso) |

| ~ 137 | Imidazole C-2 |

| ~ 129 | Imidazole C-4 |

| ~ 127-129 | Benzyl CH (ortho, meta, para) |

| ~ 121 | Imidazole C-5 |

| ~ 54 | Benzyl CH₂ |

| ~ 47 | Propyl CH₂ (adjacent to NH) |

| ~ 46 | Propyl CH₂ (adjacent to Imidazole) |

| ~ 30 | Propyl CH₂ (central) |

While 1D NMR provides the basic structure, 2D NMR techniques would be necessary for unambiguous assignment and to probe the molecule's conformation in solution.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the propyl chain by showing cross-peaks between adjacent methylene groups (H-α ↔ H-β ↔ H-γ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of all CH, CH₂, and CH₃ groups in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The benzylic CH₂ protons to the aromatic ipso-carbon.

The propyl protons adjacent to the imidazole ring (H-α) to the imidazole carbons C2 and C5.

The propyl protons adjacent to the amine (H-γ) to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. A NOESY spectrum could provide valuable information on the preferred three-dimensional conformation of the flexible propyl and benzyl groups in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis absorption spectrum is primarily determined by the electronic transitions within its two main chromophoric systems: the imidazole ring and the benzyl group. The propyl-amine linker is an aliphatic chain and, lacking π-electrons, does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). Therefore, the resulting spectrum is expected to be a composite of the transitions originating from the imidazole and benzyl moieties.

Imidazole Chromophore: The imidazole ring is a heteroaromatic system containing π-electrons and non-bonding (n) electrons on the nitrogen atoms. It typically exhibits two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For simple imidazoles, these transitions result in strong absorption bands in the shorter wavelength UV region, generally around 200-210 nm.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. They are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.

Benzyl Chromophore: The benzyl group consists of a benzene ring attached to a methylene (-CH2-) group. The benzene ring is a well-characterized chromophore.

π → π* Transitions: The aromatic ring gives rise to distinct absorption bands. A very intense band, often referred to as the E-band (from the German eigenartig or "characteristic"), appears at shorter wavelengths (around 200-210 nm). A second, less intense band, known as the B-band (benzenoid band), which shows fine vibrational structure, appears in the 250-270 nm region. In benzylamine (B48309), these absorptions are observed at approximately 206 nm and 256 nm. sielc.comsielc.com

Expected Spectrum for this compound:

The UV-Vis spectrum of this compound can be predicted by considering the contributions of both the imidazole and benzyl groups. A study on the closely related compound, 1-benzylimidazole, revealed that its photoabsorption spectrum contains features resembling those of both isolated benzene and imidazole. tandfonline.com This suggests that the electronic systems of the two rings act somewhat independently, although interactions can lead to shifts in absorption maxima and changes in intensity.

It is anticipated that the spectrum of this compound will display:

An intense absorption band in the far-UV region (around 205-215 nm). This band would be a composite of the strong π → π* transitions from both the imidazole ring and the E-band of the benzyl group. sielc.comtandfonline.com

A weaker, structured absorption band at longer wavelengths (approximately 250-270 nm), corresponding to the B-band (π → π*) transition of the benzyl group. sielc.comsielc.com

Potentially a very weak, often obscured, n → π* transition from the imidazole ring at a longer wavelength than the main π → π* bands.

The specific solvent used for analysis can influence the position of these absorption bands. Polar solvents can lead to shifts in the absorption maxima (solvatochromism), particularly for n → π* transitions.

The following table summarizes the characteristic UV absorption data for the parent chromophores, which provides a basis for the elucidation of the electronic transitions in this compound.

| Compound/Chromophore | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Imidazole | ~209 | π → π | [ ] |

| Benzylamine | 206 | π → π (E-band) | sielc.comsielc.com |

| Benzylamine | 256 | π → π* (B-band) | sielc.comsielc.com |

| 1-Benzylimidazole | ~207 (6.0 eV) | π → π* | tandfonline.com |

This detailed elucidation, based on the known spectroscopic properties of its constituent chromophores, provides a robust understanding of the electronic transitions governing the UV-Vis absorption profile of this compound.

Theoretical and Computational Chemistry of Benzyl 3 Imidazol 1 Yl Propyl Amine

Molecular Electrostatic Potential (MEP) Mapping and Analysis of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). nih.gov For Benzyl-(3-imidazol-1-yl)-propyl-amine, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the benzyl (B1604629) ring would likely exhibit a positive potential, making them potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. conicet.gov.ar A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. conicet.gov.ar Analysis of the HOMO and LUMO distributions for Benzyl-(3-imidazol-1-yl)-propyl-amine would reveal the regions of the molecule most involved in electron donation and acceptance during chemical reactions.

Table 2: Representative FMO Parameters for a Benzyl-imidazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters for Benzyl-(3-imidazol-1-yl)-propyl-amine. For instance, theoretical calculations can simulate the infrared (IR), and nuclear magnetic resonance (NMR) spectra. epstem.net These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Vibrational Frequency Calculations and Scaling Factors

Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which correspond to the characteristic stretching, bending, and torsional motions of the atoms. For Benzyl-(3-imidazol-1-yl-propyl)-amine, these calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). mdpi.comresearchgate.net

A known challenge in these calculations is that the predicted frequencies, based on the harmonic oscillator approximation, are often systematically higher than those observed experimentally. This discrepancy arises from the neglect of anharmonicity and potential inaccuracies in the theoretical model. To bridge this gap between theory and experiment, calculated frequencies are commonly multiplied by an empirical scaling factor. mdpi.com These scaling factors are specific to the chosen theoretical method and basis set. nist.gov The application of these factors provides a more accurate prediction of the vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. researchgate.net

Table 1: Representative Vibrational Mode Analysis for this compound Note: The following table is a representative illustration of how vibrational frequency data would be presented. Specific calculated values for this compound require a dedicated computational study.

| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H Stretch (Benzyl) | Data not available | Data not available |

| Aliphatic C-H Stretch (Propyl) | Data not available | Data not available |

| Imidazole Ring C=N Stretch | Data not available | Data not available |

| N-H Bend (Secondary Amine) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Aromatic Ring Deformation | Data not available | Data not available |

NMR Chemical Shift Predictions using Gauge-Including Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. mdpi.comrsc.org

The GIAO calculations for this compound would typically be performed using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental data serves as a rigorous test of the proposed molecular structure. rsc.org The accuracy of these predictions can be influenced by the choice of the functional and basis set. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: This table illustrates the format for predicted ¹H NMR data. Actual values would be generated from specific GIAO calculations.

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Benzyl Aromatic Protons | Data not available |

| Benzyl CH₂ Protons | Data not available |

| Imidazole Ring Protons | Data not available |

| Propyl Chain Protons (α, β, γ) | Data not available |

| Amine N-H Proton | Data not available |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table illustrates the format for predicted ¹³C NMR data. Actual values would be generated from specific GIAO calculations.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Benzyl Aromatic Carbons | Data not available |

| Benzyl CH₂ Carbon | Data not available |

| Imidazole Ring Carbons | Data not available |

| Propyl Chain Carbons (α, β, γ) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Electronic Excitation Energies and Oscillator Strengths

To understand the electronic absorption properties of this compound, such as its UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. mdpi.com This method computes the electronic transition energies from the ground state to various excited states. cnr.it

The key outputs of a TD-DFT calculation are the excitation energies (E), typically in electronvolts (eV); the corresponding absorption wavelengths (λ), in nanometers (nm); and the oscillator strengths (f), which are dimensionless values representing the intensity of each electronic transition. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π → π* or n → π* transitions). mdpi.comresearchgate.net These theoretical spectra can then be compared with experimental UV-Vis data.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT Note: The following table is a template for presenting TD-DFT results. The values require specific quantum chemical calculations for the target molecule.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available (e.g., HOMO → LUMO) |

| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum chemical calculations often focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules like this compound, revealing the different shapes it can adopt and the energetic barriers between them. nih.govresearchgate.net

In an MD simulation, the motion of atoms is simulated over a period of time (from picoseconds to microseconds) by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. ajchem-a.com From the resulting trajectory, various properties can be analyzed to understand the molecule's flexibility and stability. Key analyses include:

Root Mean Square Deviation (RMSD): Tracks the deviation of the molecule's structure from an initial reference, indicating conformational stability. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms to identify the most flexible regions of the molecule. ajchem-a.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to a solvent, providing insight into its interactions with its environment. ajchem-a.com

These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution, and for identifying its most populated and biologically relevant conformations.

Analysis of Linear and Nonlinear Optical (NLO) Properties

The interaction of a molecule with an external electric field, such as that from light, gives rise to its optical properties. Computational methods can predict both linear and nonlinear optical (NLO) properties, which are essential for evaluating a compound's potential in photonic and optoelectronic applications. nih.gov

The key parameters calculated are:

Polarizability (α): A measure of the linear response of the molecular electron cloud to an electric field.

First Hyperpolarizability (β) and Second Hyperpolarizability (γ): These tensors describe the nonlinear optical response of the molecule to intense light, which is responsible for phenomena like frequency doubling. mdpi.com

These properties are typically computed using DFT, with functionals like CAM-B3LYP often providing reliable results for NLO characteristics. mdpi.com Molecules possessing large hyperpolarizability values are of significant interest as NLO materials. nih.gov The presence of electron-donating and electron-accepting groups connected by a π-conjugated system within a molecule can lead to enhanced NLO properties.

Table 5: Calculated Linear and Nonlinear Optical Properties for this compound Note: This table shows the typical components of NLO property calculations. Specific values for the target molecule must be determined through dedicated computational studies.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β_tot) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Structure Activity Relationship Sar Investigations of Benzyl 3 Imidazol 1 Yl Propyl Amine Scaffolds

Design Principles for Modulating Imidazole-Amine Interactions

The design of molecules based on the benzyl-(3-imidazol-1-yl)-propyl-amine scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The imidazole (B134444) ring, a common motif in medicinal chemistry, offers a versatile platform for modification due to its unique electronic and structural characteristics. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which are critical for ligand-receptor binding. mdpi.com

Key design principles for modulating the interactions of the imidazole and amine functionalities include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. stereoelectronics.org The secondary amine in the propyl linker is also a key site for hydrogen bonding. Modifications to the substituents on the benzyl (B1604629) and imidazole rings can influence the electronic properties of these groups, thereby tuning the strength of these hydrogen bonds. stereoelectronics.org

Steric Factors: The spatial arrangement of the benzyl group, the propyl linker, and the imidazole ring is critical for achieving a complementary fit within a binding site. The length and flexibility of the propyl linker can be modified to optimize the orientation of the terminal aromatic and heterocyclic groups. Introducing bulky substituents can create steric hindrance that may either enhance or diminish binding affinity, depending on the target's topology.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzyl and imidazole rings can alter the charge distribution across the molecule. This can impact the pKa of the imidazole and amine nitrogens, influencing their ionization state at physiological pH and their ability to form ionic interactions or strong hydrogen bonds. acs.org

In Vitro Biological Interaction Profiling

The biological activity of benzyl-(3-imidazol-1-yl)-propyl-amine analogues is assessed through a variety of in vitro assays to determine their target engagement and effects on cellular processes.

Ligand-target binding studies are fundamental to understanding the affinity and selectivity of these compounds. Receptor binding assays quantify the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of a ligand's binding affinity for a specific receptor. Enzyme inhibition assays determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).

For instance, in studies of related imidazole-containing compounds, modifications to the scaffold have been shown to significantly impact binding affinity. A review of various imidazole derivatives highlights that the nature and position of substituents on the aromatic rings are critical for potent biological activity. While specific binding data for Benzyl-(3-imidazol-1-yl)-propyl-amine is not extensively available in the provided results, the general principles of SAR from related structures can be extrapolated. For example, the introduction of specific substituents on the benzyl ring can lead to enhanced binding, as demonstrated in studies of other benzyl-imidazole derivatives. nih.gov

Table 1: Hypothetical Impact of Substitutions on Target Binding Affinity (Illustrative)

| Compound ID | Benzyl Ring Substitution | Imidazole Ring Substitution | Propyl Linker Modification | Relative Binding Affinity (Ki) |

| Parent | H | H | n-propyl | 1.0 |

| Analog A | 4-Fluoro | H | n-propyl | 0.5 |

| Analog B | 4-Methoxy | H | n-propyl | 1.2 |

| Analog C | H | 2-Methyl | n-propyl | 2.5 |

| Analog D | H | H | Ethyl | 5.0 |

This table is for illustrative purposes to demonstrate potential SAR trends based on general principles observed in related compound series.

Beyond direct target binding, it is important to understand how these compounds affect cellular signaling pathways. Cellular assays can reveal whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor, or if it inhibits a key enzyme in a signaling cascade. For example, studies on imidazole derivatives have shown their ability to modulate pathways involved in cell proliferation and inflammation. nih.govnih.gov The antiproliferative activity of some benzyl 2-(1H-imidazol-1-yl) pyrimidine (B1678525) analogues has been evaluated against various cancer cell lines, demonstrating that specific substitutions can lead to potent effects on cellular growth. nih.gov

Research into related imidazole scaffolds has identified their potential to modulate various cellular processes. For example, certain imidazole derivatives have been shown to impact microtubule dynamics, which is a critical cellular process. nih.gov Others have been investigated for their effects on pathways related to cancer, such as those involving specific kinases. nih.gov

Computational Approaches to SAR

Computational methods are invaluable tools for rationalizing observed SAR and for designing new analogues with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. doi.org These studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For imidazole-containing compounds, docking studies have been used to understand how the imidazole ring orients within the active site to interact with key residues. For example, the nitrogen atoms of the imidazole can form crucial hydrogen bonds with the protein backbone or side chains. researchgate.net The benzyl group often occupies a hydrophobic pocket, and the model can predict how substitutions on this ring will affect this interaction. connectjournals.com

Docking studies on various imidazole derivatives have consistently shown the importance of the imidazole moiety in anchoring the ligand to the target, often through interactions with key amino acid residues. doi.orgconnectjournals.com The predicted binding modes can help to explain the observed activities of a series of compounds and guide the design of new molecules with enhanced affinity.

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. tci-thaijo.org For the benzyl-(3-imidazol-1-yl)-propyl-amine scaffold, a pharmacophore model might include a hydrophobic feature for the benzyl ring, a hydrogen bond acceptor/donor feature for the imidazole ring, and a hydrogen bond donor feature for the amine. Once a pharmacophore model is developed based on a set of active compounds, it can be used to virtually screen large compound libraries to identify new molecules that are likely to be active. mdpi.com

Pharmacophore-based SAR analysis of imidazole-containing compounds has revealed that the imidazole can act as an aromatic ring or a hydrophobic center, depending on the substitution pattern. tci-thaijo.org When substituted with a benzene (B151609) ring, it often acts as a hydrogen bond donor. This type of modeling is instrumental in identifying novel scaffolds and optimizing existing ones for improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding the intricate connections between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov These models translate the chemical structure into a set of numerical descriptors, which are then correlated with experimental activity data through statistical methods. The resulting mathematical equations can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. jmpas.com

For imidazole-containing compounds, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, which can range from antifungal to anticancer activities. nih.govjmpas.com These studies often employ a variety of molecular descriptors, including:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments. These descriptors are crucial for understanding how a molecule interacts with its biological target on an electronic level. jmpas.com

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, volume, and surface area fall into this category. Steric properties are vital as they determine how well a molecule can fit into the binding site of a receptor or enzyme.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For imidazole derivatives, lipophilicity has been shown to be a significant factor in their antifungal potency. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

In the context of the Benzyl-(3-imidazol-1-yl)-propyl-amine scaffold, a hypothetical QSAR model could be developed to predict its activity against a specific biological target. This would involve synthesizing a series of analogues with systematic variations in the benzyl ring, the imidazole ring, and the propyl-amine linker. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be constructed using relevant descriptors.

For instance, a 2D-QSAR study might reveal that the presence of electron-withdrawing groups on the benzyl ring enhances activity, while a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with the target. asianpubs.org

| Descriptor Type | Examples | Potential Impact on Activity of Benzyl-(3-imidazol-1-yl)-propyl-amine Analogues |

| Electronic | HOMO/LUMO energy, Dipole moment, Atomic charges | Modulation of binding affinity to the target protein through electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influencing the fit of the molecule within the binding pocket; bulky substituents may either enhance or hinder activity depending on the target's topology. |

| Hydrophobic | LogP, Polar surface area | Affecting cell permeability and interaction with hydrophobic pockets in the target protein. |

| Topological | Connectivity indices, Shape indices | Describing the overall shape and branching of the molecule, which can be critical for receptor recognition. |

The predictive power of such QSAR models allows for the in silico screening of virtual libraries of compounds, significantly accelerating the discovery of new and more potent derivatives of Benzyl-(3-imidazol-1-yl)-propyl-amine. researchgate.net

Elucidation of Key Structural Motifs for In Vitro Activity

The in vitro activity of the Benzyl-(3-imidazol-1-yl)-propyl-amine scaffold is dictated by the interplay of its three core structural motifs: the benzyl group, the imidazole ring, and the propyl-amine linker. Understanding the contribution of each of these components is essential for rational drug design.

The Imidazole Ring: The imidazole moiety is a common feature in many biologically active compounds and approved drugs. nih.gov Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in various non-covalent interactions such as hydrogen bonding, and metal coordination. rjptonline.orgnih.gov In many enzyme inhibitors, the nitrogen at the 3-position of the imidazole ring acts as a crucial binding point to a heme iron atom within the active site of cytochrome P450 enzymes. researchgate.net Modifications to the imidazole ring, such as the introduction of substituents, can modulate its basicity and steric profile, thereby influencing its binding affinity and selectivity.

The Benzyl Group: The benzyl group is another prevalent feature in pharmaceuticals, often contributing to the lipophilicity of a molecule and engaging in hydrophobic and π-π stacking interactions within the binding site of a target protein. ontosight.ai The substitution pattern on the phenyl ring of the benzyl group provides a facile way to fine-tune the electronic and steric properties of the entire molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the binding affinity. acs.org SAR studies on related compounds have shown that the position and nature of substituents on the benzyl ring are critical for potency and selectivity. nih.gov

| Structural Motif | Key Interactions | Impact of Modifications |

| Imidazole Ring | Hydrogen bonding, Metal coordination (e.g., with heme iron), π-π stacking. | Substituents can alter basicity, steric hindrance, and overall binding affinity. |

| Benzyl Group | Hydrophobic interactions, π-π stacking, van der Waals forces. | Substituents on the phenyl ring can modulate electronic properties and steric fit, influencing potency and selectivity. |

| Propyl-amine Linker | Defines spatial orientation of other motifs, potential for hydrogen bonding and ionic interactions. | Changes in length, rigidity, or the introduction of substituents can significantly affect the molecule's conformation and biological activity. |

Emerging Applications and Future Research Directions

Catalysis and Organocatalysis Utilizing Imidazole-Amine Scaffolds

The imidazole-amine framework is a cornerstone in the design of advanced catalysts. The imidazole (B134444) moiety can act as a ligand for transition metals or be converted into an N-heterocyclic carbene (NHC), while the amine group provides an additional coordination site, enabling the formation of stable and reactive metal complexes. acs.org These scaffolds are instrumental in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. acs.org For instance, ruthenium complexes combined with NHC and phosphine (B1218219) ligands, which can be derived from imidazole-amine precursors, have been shown to facilitate the direct formation of amides from alcohols and amines. acs.org

The benzyl (B1604629) group in Benzyl-(3-imidazol-1-yl-propyl)-amine can provide steric bulk and electronic tuning to the catalytic center, potentially influencing the selectivity and efficiency of catalytic transformations. Future research could focus on synthesizing chiral versions of this ligand to explore its utility in asymmetric catalysis, a field of growing importance for producing enantiomerically pure pharmaceuticals and fine chemicals. ethernet.edu.et The development of catalysts based on this scaffold could offer new pathways for green and sustainable chemical synthesis. ethernet.edu.et

Development of Functional Materials and Sensing Agents

Imidazole-based ligands are widely employed in the construction of functional materials due to their excellent coordinating properties with a variety of metal ions, including copper, zinc, and cobalt. researchgate.net The resulting metal complexes often exhibit interesting electrochemical and photoluminescent properties. researchgate.net The this compound scaffold is well-suited for creating such materials. The imidazole and amine nitrogens can chelate metal ions, while the benzyl group can engage in π-π stacking interactions, helping to organize the molecules into well-defined supramolecular structures like metal-organic frameworks (MOFs). researchgate.net

These materials have potential applications as sensing agents. For example, the fluorescence of zinc(II) complexes containing imidazole-based ligands can be modulated by the presence of specific analytes, forming the basis for chemical sensors. researchgate.net The interaction of analytes with the metal center or the ligand itself can induce a measurable change in the material's photophysical properties. Research is ongoing to develop imidazole-containing frameworks that exhibit reversible photoluminescence, which is crucial for creating reusable sensing devices. researchgate.net

| Property | Description | Potential Application | Related Research Finding |

| Coordination | Imidazole and amine groups readily bind to transition metal ions like Cu(II) and Zn(II). researchgate.netresearchgate.net | Formation of Metal-Organic Frameworks (MOFs), coordination polymers. | Three-dimensional Cu(C3N2H4)4Cl2 complex frameworks have been formed through intermolecular hydrogen bonding and π⋯π stacking. researchgate.net |

| Photoluminescence | Metal complexes incorporating imidazole ligands can exhibit fluorescent or phosphorescent properties. researchgate.net | Chemical sensors, OLEDs, bio-imaging agents. | Novel fluorescent zinc (II) complexes containing imidazole-based ligands have been synthesized and characterized for their photophysical properties. researchgate.net |

| Supramolecular Assembly | The combination of hydrogen bonding, π-π stacking (from benzyl and imidazole rings), and metal coordination directs the formation of ordered structures. researchgate.net | Crystal engineering, stimuli-responsive materials. | Intermolecular interactions have been shown to create stable 3D complex frameworks. researchgate.net |

Exploration in Agrochemical and Industrial Applications

The imidazole ring is a common feature in many biologically active molecules, including fungicides and herbicides. The exploration of this compound and its derivatives in agrochemical research is a logical extension of existing knowledge. matrixscientific.com Its structure could be optimized to interact with specific biological targets in pests or weeds, potentially leading to the development of new crop protection agents.

In the industrial sphere, amine and imidazole-containing compounds are investigated for applications such as gas capture. researchgate.net N-functionalized imidazoles have been shown to absorb SO2 through both chemical and physical mechanisms, with the nitrogen atoms on the imidazole ring playing a key role in the chemical interaction. researchgate.net The structure of this compound, with its multiple nitrogen sites, suggests it could be a candidate for studies on the capture of acidic gases like SO2 or CO2. The ability to tune the structure by modifying the benzyl group could allow for the optimization of absorption capacity and selectivity. researchgate.net

Advanced Chemical Probe Development Based on Benzyl-(3-imidazol-1-yl)-propyl-amine

The imidazole-amine motif is a powerful pharmacophore for designing chemical probes to study biological systems. nih.gov These probes are small molecules designed to interact with a specific protein target, enabling researchers to investigate the protein's function. The imidazole group is particularly effective as it can mimic the side chain of histidine and participate in crucial binding interactions such as hydrogen bonding and π-π stacking. nih.gov

A compelling example is the development of inhibitors for WDR5, a protein implicated in certain cancers. nih.gov Potent chemical probes have been created using an imidazole-imine "warhead" that fits deeply into a binding pocket on the protein surface. nih.gov This moiety engages in double π-π stacking interactions with phenylalanine residues and hydrogen bonds with the protein backbone, leading to very high binding affinity. nih.gov The synthesis of these probes often involves reacting an imidazole amine with a benzyl bromide derivative, a reaction directly analogous to the structure of this compound. nih.gov This highlights the direct applicability of this scaffold in designing new, highly selective chemical probes for interrogating complex biological processes and validating new drug targets. nih.govtum.de

nih.gov| Structural Feature | Binding Interaction | Importance for Probe Activity |

|---|---|---|

| Imidazole Ring | Engages in double π-π stacking interactions with F133 and F263 residues in the binding pocket. | Crucial for anchoring the molecule and achieving high binding affinity. |

| Imine/Amine Nitrogen | Forms hydrogen bonds with the backbone carbonyl oxygen of residue C261. | Provides specificity and contributes significantly to the binding energy. |

| Overall Scaffold | Positions the key interacting groups (imidazole, phenyl rings) in the optimal orientation for binding. | Variations in the scaffold are used to fine-tune potency and cellular selectivity. |

Integration with Advanced Synthetic Methodologies for Complex Molecule Assembly

This compound serves as a valuable and versatile building block, or synthon, in organic synthesis. frontiersin.org Its distinct functional groups—the secondary amine, the nucleophilic imidazole ring, and the aromatic benzyl group—can be selectively modified, allowing for its integration into more complex molecular architectures. For example, the secondary amine can be acylated or alkylated, while the imidazole ring can be used to form metal complexes or NHC ligands. acs.org

The coupling of imidazole amines with other fragments is a key step in the synthesis of natural products and pharmaceuticals. ethernet.edu.et Advanced synthetic methods, including cascade reactions and multicomponent reactions, could potentially utilize this compound to rapidly assemble complex molecular skeletons. ethernet.edu.et The development of new synthetic strategies that incorporate this scaffold will enable chemists to more efficiently access novel ligands, materials, and biologically active compounds. wixsite.com

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl-(3-imidazol-1-yl-propyl)-amine, and how are intermediates validated?